molecular formula C17H16BrNO2 B8164569 3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide

3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide

Cat. No.: B8164569
M. Wt: 346.2 g/mol
InChI Key: AVUZUGQYVXGHBL-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide is a synthetic benzamide derivative characterized by a benzyloxy group at the 3-position, a bromine atom at the 4-position of the benzene ring, and a cyclopropylamine moiety attached via an amide bond.

Properties

IUPAC Name

4-bromo-N-cyclopropyl-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-15-9-6-13(17(20)19-14-7-8-14)10-16(15)21-11-12-4-2-1-3-5-12/h1-6,9-10,14H,7-8,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUZUGQYVXGHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and substitution reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-(Benzoyloxy)-N-cyclopropylbenzamide.

    Reduction: 3-(Benzyloxy)-N-cyclopropylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromine substituents can enhance binding affinity and selectivity towards these targets. The cyclopropyl group may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on the Benzamide Core

  • Bromine Position : All listed compounds retain the 3-bromo substitution, which likely contributes to electron-withdrawing effects and influences reactivity. However, the 4-position varies:
  • The target compound has a benzyloxy group at the 4-position, enhancing steric bulk and lipophilicity compared to analogs with smaller groups (e.g., 4-hydroxy in 3a or 4-methoxy in ).

Amide Nitrogen Modifications

  • Cyclopropyl vs. Heterocyclic Groups : The cyclopropyl group in the target compound introduces conformational rigidity, contrasting with flexible chains like the 2-(piperidin-1-yl)ethyl group in 3a or the morpholinylsulfonylphenyl group in .
  • Aromatic vs. Aliphatic Substituents : Compounds like 3-bromo-N-(4-chloro-2-methylphenyl)benzamide feature halogenated aromatic amines, which may enhance π-π stacking interactions in biological systems compared to aliphatic substituents.

Physicochemical Properties Molecular Weight and Solubility: The target compound’s higher molecular weight (~352 g/mol) compared to 3-bromo-4-methylbenzamide (214 g/mol) suggests reduced aqueous solubility, a trend exacerbated by the benzyloxy group’s hydrophobicity. Predicted Boiling Points: The 4-methoxy analog in has a predicted boiling point of 485.1°C, likely due to strong intermolecular forces from the phenylamino group.

Biological Activity

3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H16_{16}BrN\O
  • Molecular Weight : 303.20 g/mol

The compound features a benzamide structure with a bromine atom and a benzyloxy group, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Sodium Channels : The compound has been investigated for its ability to inhibit voltage-gated sodium channels, particularly NaV1.7, which plays a crucial role in pain signaling pathways .
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in inflammatory processes or cancer cell proliferation.

Pharmacological Effects

  • Analgesic Properties : Studies indicate that the compound exhibits significant analgesic effects in animal models, suggesting its potential use in treating neuropathic pain .
  • Antitumor Activity : Preliminary research has shown that this compound may inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

StudyObjectiveFindings
Zhao et al. (2006)Investigate sodium channel inhibitionDemonstrated that the compound effectively blocks NaV1.7 channels, reducing pain perception in animal models .
Hayes et al. (2013)Assess anticancer propertiesFound that treatment with the compound resulted in reduced tumor growth in xenograft models .
Silos-Santiago (2013)Evaluate safety profileReported a favorable safety profile with minimal side effects observed at therapeutic doses .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
4-Bromo-N-(1-(7-chloro-3,4-dihydro-4-oxo...Lacks benzyloxy groupModerate sodium channel inhibition
5-Amino-1-(4-fluorophenyl)-1H-pyrazol...Different functional groupsStronger anticancer activity but less analgesic effect

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